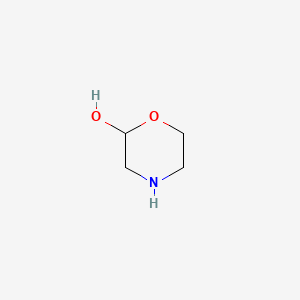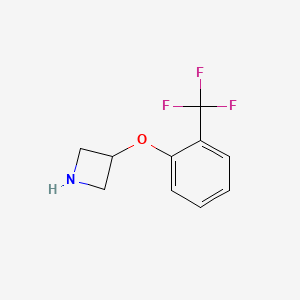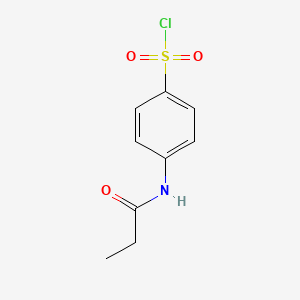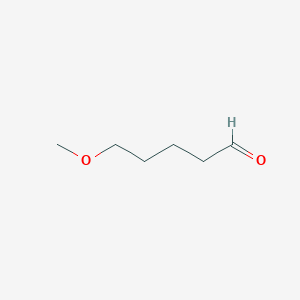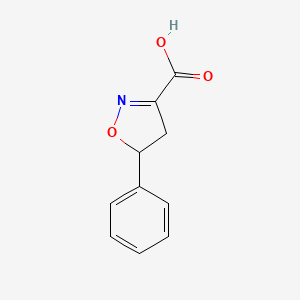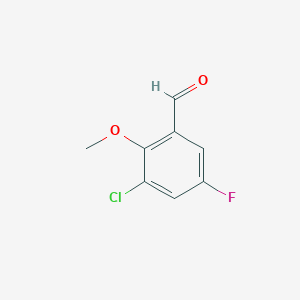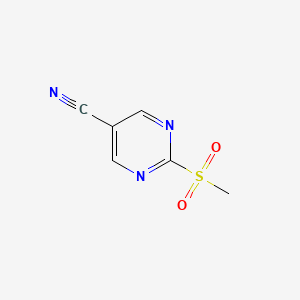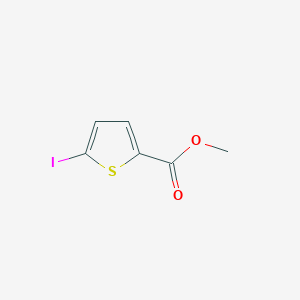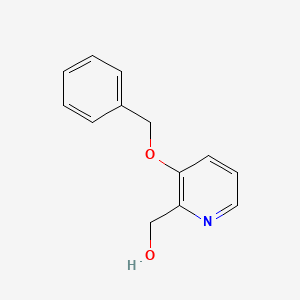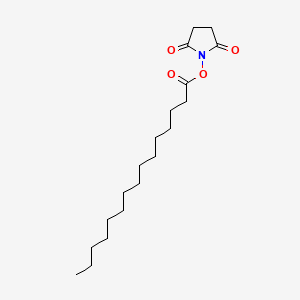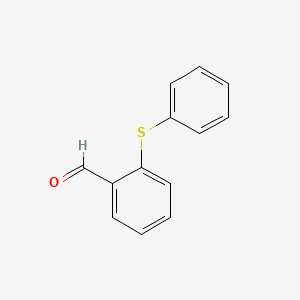
2-(苯硫基)苯甲醛
概述
描述
2-(Phenylthio)benzaldehyde is an organic compound with the molecular formula C13H10OS It consists of a benzaldehyde moiety substituted with a phenylthio group at the ortho position
科学研究应用
2-(Phenylthio)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Target of Action
Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
It’s suggested that benzaldehyde, a structurally similar compound, disrupts cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Biochemical Pathways
Benzothiazole derivatives, which include 2-(phenylthio)benzaldehyde, have been found to have a wide range of biological applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzaldehyde, a structurally similar compound, is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It’s rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .
Result of Action
Benzothiazole derivatives, which include 2-(phenylthio)benzaldehyde, have been found to have a wide range of biological applications, suggesting they may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
准备方法
Synthetic Routes and Reaction Conditions
2-(Phenylthio)benzaldehyde can be synthesized through several methods. One common approach involves the formylation of benzene with hydrogen peroxide. Another method includes the reaction of nitrobenzene and formamide in the presence of a base. The reaction typically takes place at room temperature or slightly elevated temperatures (around 50°C) and requires a reaction time of one to two hours .
Industrial Production Methods
In industrial settings, the production of 2-(Phenylthio)benzaldehyde often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing less toxic reagents and minimizing waste, is also a focus in industrial production .
化学反应分析
Types of Reactions
2-(Phenylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Phenylthio)benzoic acid
Reduction: 2-(Phenylthio)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-(Phenylsulfanyl)benzaldehyde
- 2-(Phenylthio)benzoic acid
- 2-(Phenylthio)benzyl alcohol
Uniqueness
2-(Phenylthio)benzaldehyde is unique due to the presence of both an aldehyde group and a phenylthio group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential lead compound in medicinal chemistry .
属性
IUPAC Name |
2-phenylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDSXMPGWUNZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491919 | |
| Record name | 2-(Phenylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00491919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36943-39-2 | |
| Record name | 2-(Phenylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00491919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
